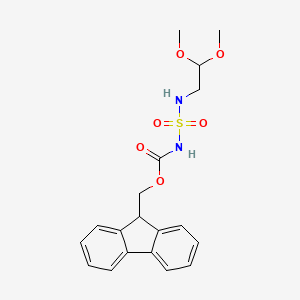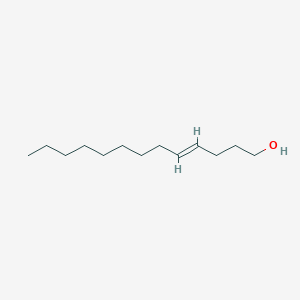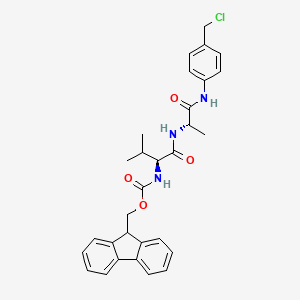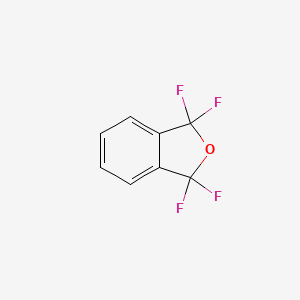
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four fluorine atoms and a dihydroisobenzofuran ring structure, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran can be synthesized through several methods. One notable method involves the reaction of α,α,α-trichloro-o-toluic chloride with anhydrous hydrogen fluoride. This reaction is carried out with an amount ratio of 4 moles or a slight excess of hydrogen fluoride to 1 mole of α,α,α-trichloro-o-toluic chloride . Another method involves the reaction of 1,1,3,3-tetrachloro-1,3-dihydro-isobenzofuran with antimony trifluoride .
Industrial Production Methods: The industrial production of this compound typically follows the method involving α,α,α-trichloro-o-toluic chloride and anhydrous hydrogen fluoride due to its higher yield and purity . This process is preferred for large-scale production as it ensures good yield and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms makes it highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: These reactions can occur with electrophiles like halogens or acids.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amines, while addition reactions with halogens can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
- 1,1,3,3-Tetrachloro-1,3-dihydroisobenzofuran
- 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran
Comparison: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is unique due to the presence of four fluorine atoms, which impart distinct chemical properties compared to its chlorinated analogs. The fluorine atoms enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
1,1,3,3-tetrafluoro-2-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCNFZVURRHGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
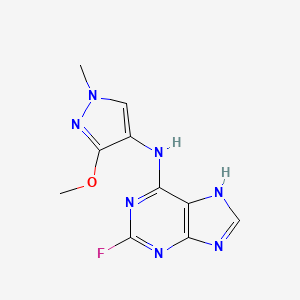
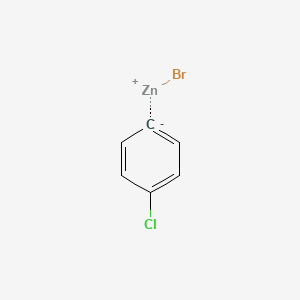
![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)
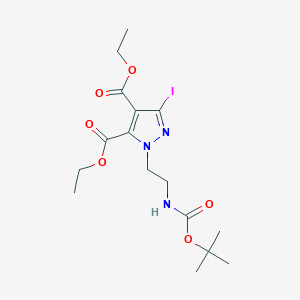
![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)
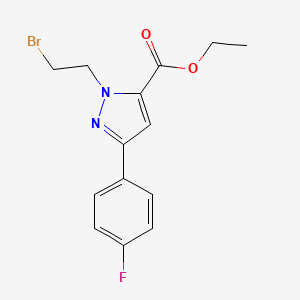
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)
